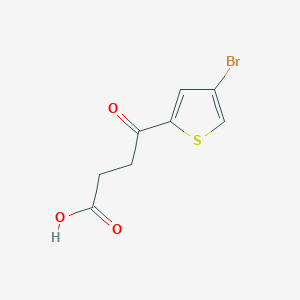

4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid is a compound that can be categorized within the family of 4-substituted 2,4-dioxobutanoic acids. These compounds are known for their biological activity, particularly as inhibitors of certain enzymes. For instance, similar compounds have been synthesized and identified as potent inhibitors of porcine liver glycolic acid oxidase, which suggests that this compound may also exhibit similar inhibitory properties .

Synthesis Analysis

The synthesis of related 4-substituted 2,4-dioxobutanoic acids involves the introduction of lipophilic substituents at the 4-position of the molecule. These compounds, including those with bromo-substituted aromatic groups, have been successfully synthesized and characterized, indicating that a similar approach could be used for the synthesis of this compound . Additionally, a novel synthesis method involving a copper-catalyzed cross-coupling reaction has been reported for a surfactant with a similar structure, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS. These methods ensure the identification of the molecular framework and the position of substituents, which is critical for understanding the chemical behavior and potential biological activity of the compound .

Chemical Reactions Analysis

The reactivity of similar 4-substituted 2,4-dioxobutanoic acids has been explored in various chemical reactions. For example, the sodium salts of bromothiophen carboxylic acids have been shown to react with carbanions in the presence of copper or copper(II) acetate to yield condensation products. These reactions often involve displacement of the bromide ion and can lead to the formation of heterocyclic compounds . This suggests that this compound could also participate in similar reactions, potentially leading to a variety of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-substituted 2,4-dioxobutanoic acids are influenced by the nature of the substituents. For instance, the oxidation kinetics of a series of substituted 4-oxobutanoic acids by N-bromophthalimide have been studied, revealing that the electronic nature of the substituents affects the reaction rate and the development of positive charge in the transition state . This information is valuable for predicting the reactivity of this compound in various chemical environments and could be useful for designing enzyme inhibitors or other biologically active molecules.

Applications De Recherche Scientifique

Spectroscopy and Molecular Structure

One study focused on the synthesis of a compound structurally similar to 4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid, examining its molecular structure through IR, NMR, and X-ray diffraction studies. This research highlighted the utility of such compounds in spectroscopic analysis, enabling detailed insights into molecular vibrations, hyperpolarizability, and electronic structures (Rahul Raju et al., 2015).

Enzyme Inhibition

Another study synthesized derivatives of 4-substituted 2,4-dioxobutanoic acids, demonstrating their potential as potent inhibitors of glycolic acid oxidase. This suggests their application in medicinal chemistry, particularly for diseases where enzyme inhibition is a therapeutic strategy (H. W. Williams et al., 1983).

Biosynthesis

Research identified 4-methylthio-2-oxobutanoate, a closely related compound, as a key intermediate in the biosynthesis of ethylene from methionine in various microorganisms, demonstrating the compound's role in microbial metabolism and ethylene production (D. Billington et al., 1979).

Catalysis and Chemical Reactions

A novel synthesis approach using a copper catalyst cross-coupling reaction was applied to bromothiophene derivatives, including this compound. This study showcased the compound's potential in facilitating new catalytic reactions, providing pathways for further chemical synthesis (Kei Kobayashi et al., 2005).

Nonlinear Optical Materials

The optical and electronic properties of related butanoic acid derivatives were explored, indicating their potential as candidates for nonlinear optical materials. This application is crucial for the development of optical switches and modulators (K. Vanasundari et al., 2018).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds like 4-bromothiophene-2-carbaldehyde have been used in the synthesis of various organic compounds, suggesting that this compound might also interact with a variety of biological targets.

Mode of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 4-(4-Bromothiophen-2-yl)-4-oxobutanoic acid might also participate in similar reactions, potentially leading to changes in the structure and function of its targets.

Biochemical Pathways

Given its potential involvement in suzuki–miyaura cross-coupling reactions , it might influence pathways involving carbon-carbon bond formation

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability

Propriétés

IUPAC Name |

4-(4-bromothiophen-2-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3S/c9-5-3-7(13-4-5)6(10)1-2-8(11)12/h3-4H,1-2H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPRIAOFTMUWLFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2503392.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)